Peer-Reviewed Safety Assessment Versus Uncharacterized Fragrance Analogs
Cistulate has undergone a comprehensive RIFM safety assessment, evaluating 7 human health endpoints plus environmental impact, and has been cleared for use based on target data, read-across, and/or TTC [1]. In contrast, many structural analogs like methyl camphenoate or other norbornane esters lack this level of peer-reviewed safety characterization. Cistulate is assigned a Cramer Class II (Intermediate) toxicity classification via Expert Judgment, indicating a moderate level of concern that is appropriately managed with defined use limits [1].
| Evidence Dimension | Safety assessment completeness |
|---|---|
| Target Compound Data | Full RIFM safety assessment (7 human health endpoints + environmental) [1] |
| Comparator Or Baseline | Many generic fragrance esters (e.g., methyl camphenoate): no peer-reviewed safety assessment found |
| Quantified Difference | Qualitative advantage: Cistulate has peer-reviewed safety data |
| Conditions | RIFM safety assessment protocol |
Why This Matters
Procurement decisions for regulated markets (cosmetics, personal care) require ingredients with established safety profiles to ensure compliance and minimize liability.
- [1] Api AM, Belmonte F, Belsito D, et al. RIFM fragrance ingredient safety assessment, methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, CAS Registry Number 52557-97-8. Food Chem Toxicol. 2020;138 Suppl 1:111194. View Source
